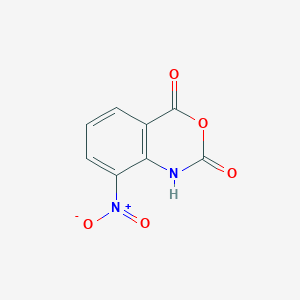

3-Nitroisatoic anhydride

概要

説明

3-Nitroisatoic anhydride is a chemical compound known for its role in the selective 2’-hydroxyl acylation analyzed by primer extension (SHAPE) technique. This compound is particularly significant in the field of RNA structure probing, where it is used to modify the backbone of conformationally dynamic nucleotides . The compound’s ability to react with RNA makes it a valuable tool in understanding RNA folding and function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisatoic anhydride typically involves the nitration of isatoic anhydride. The process begins with the formation of isatoic anhydride from 2-aminobenzoic acid using triphosgene. The nitration step is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions: 3-Nitroisatoic anhydride primarily undergoes acylation reactions. It reacts with the 2’-hydroxyl groups of RNA to form adducts, which are then analyzed to determine RNA structure .

Common Reagents and Conditions: The acylation reaction typically requires an electrophilic reagent, such as this compound, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent degradation of the RNA .

Major Products: The primary product of the reaction between this compound and RNA is an acylated RNA molecule. This modified RNA can then be analyzed using techniques such as reverse transcription to determine the structure and dynamics of the RNA .

科学的研究の応用

Chemical Properties and Reactivity

3-Nitroisatoic anhydride is characterized by its electrophilic nature, allowing it to react with nucleophiles such as amines, thiols, and alcohols. This reactivity is pivotal for its application in modifying nucleic acids and synthesizing complex organic molecules. The compound is stable under dry conditions but reacts readily in the presence of nucleophiles, especially at elevated temperatures (60-80 °C) .

Applications in Molecular Biology

a. RNA Modification and Labeling

One of the most significant applications of this compound lies in the modification of RNA. It serves as a reagent for selectively labeling RNA molecules, which is crucial for studying RNA dynamics and interactions. The intrinsic fluorescence properties of the compound enable it to be used in fluorescence-based assays for detecting RNA .

b. Nucleic Acid Detection

The compound has been utilized in developing methods for detecting and analyzing nucleic acids. For instance, it can facilitate the separation of RNA from DNA in complex mixtures, enhancing the specificity and yield of nucleic acid assays . The ability to modify RNA without affecting DNA allows researchers to study RNA-specific interactions and functions more effectively.

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

This compound is employed in the synthesis of various bioactive compounds due to its ability to form intermediates that can be further transformed into pharmacologically active molecules. Its utility in creating heterocycles makes it valuable in drug discovery and development .

b. Drug Delivery Systems

The compound's reactivity can also be harnessed in designing drug delivery systems where it can be conjugated with therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in targeted therapies where selective delivery to specific tissues or cells is desired .

Analytical Applications

a. Derivatization Agents

In analytical chemistry, this compound serves as a derivatizing agent for various analytes, improving their detectability during chromatographic analyses. For example, it has been used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of compounds like farnesol and geranylgeraniol in biological samples .

b. Probing Nucleotide Flexibility

The compound is also utilized to probe local nucleotide flexibility within RNA structures, providing insights into RNA folding and stability . This capability is essential for understanding the functional implications of RNA structure in biological systems.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Nitroisatoic anhydride involves its electrophilic nature, which allows it to react with the 2’-hydroxyl groups of RNA. This reaction forms a covalent bond between the compound and the RNA, resulting in the formation of an acylated RNA molecule. The modified RNA can then be analyzed to determine its structure and dynamics . The molecular targets of this compound are the flexible ribonucleotides within the RNA molecule .

類似化合物との比較

- 1-methyl-7-nitroisatoic anhydride

- 1-methyl-6-nitroisatoic anhydride

- N-methylisatoic anhydride

- 2-methylnicotinic acid imidazolide

生物活性

3-Nitroisatoic anhydride is a derivative of isatoic anhydride, a compound known for its diverse biological activities, particularly in the field of RNA research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical assays, and its role in modifying nucleic acids.

This compound has the chemical formula and is characterized by the presence of a nitro group attached to the isatoic anhydride structure. This modification influences its reactivity and interaction with biological molecules.

The primary biological activity of this compound involves its ability to modify RNA. It acts as a reagent that selectively acylates the 2′-hydroxyl group of ribonucleotides, which can stabilize RNA structures and influence their folding and function. The mechanism includes:

- Acylation : The compound reacts with the 2′-OH group of RNA, forming stable adducts that can alter RNA's secondary and tertiary structures.

- Selective Reactivity : It shows high selectivity for RNA over DNA due to the unique reactivity of the 2′-OH group in RNA, making it a valuable tool for studying RNA dynamics without affecting DNA integrity .

Biological Applications

This compound has been utilized in various biological assays and research studies:

- RNA Structure Probing : It is employed in SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) experiments to map RNA structures. The acylation facilitates the identification of flexible regions within RNA molecules by providing a chemical footprint that can be analyzed through sequencing techniques .

- Enzyme Substrates : The compound has been used to create fluorescent substrates for enzymatic studies, allowing researchers to investigate enzyme kinetics and mechanisms involving nucleic acids .

Case Studies

- SHAPE Analysis : A study demonstrated the use of this compound in SHAPE experiments to accurately determine RNA secondary structures. The results indicated that the compound effectively modified over 80% of available 2′-OH groups in RNA, confirming its utility in structural biology .

- Inhibitory Activity : Experimental studies have shown that nitro derivatives similar to this compound exhibit inhibitory effects on various enzymes, such as alpha-glucosidase. These findings suggest potential therapeutic applications in metabolic disorders where enzyme inhibition is beneficial .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Melting Point | 219–221 °C |

| Solubility | Soluble in DMSO |

| Biological Activity | RNA modification |

| Application | Description |

|---|---|

| SHAPE Probing | Mapping RNA structures |

| Enzyme Kinetics | Fluorescent substrates |

| Antiviral Research | Potential therapeutic uses |

特性

IUPAC Name |

8-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUPFXKLACMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447676 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89375-28-0 | |

| Record name | 3-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。